

enalapril renal impairment dose adjustment creatinine clearance

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Compound Focus: Enalapril

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Enalapril Renal Dose Adjustment Table

The following table summarizes the dosage adjustments for **enalapril** in adults with renal impairment, applicable to its indications for hypertension and heart failure [1] [2] [3].

Renal Function Status	Creatinine Clearance (CrCL)	Recommended Initial Dose
Normal to Mild Impairment	CrCL >30 mL/min	5 mg once daily [1] [3]
Moderate to Severe Impairment	CrCL ≤30 mL/min	2.5 mg once daily [1] [4]
Patients on Hemodialysis	--	2.5 mg on dialysis days [1] [5]

Dosing Protocol Notes:

- Titration & Monitoring:** After the initial dose, the dosage may be titrated upward until blood pressure is controlled. Therapy must be guided by close monitoring of blood pressure, renal function, and serum potassium [1] [5].
- Administration on Non-Dialysis Days:** For patients on hemodialysis, the dosage on non-dialysis days should be adjusted based on the patient's blood pressure response [1].
- Heart Failure Protocol:** For patients with heart failure and concomitant renal impairment, therapy should be initiated at 2.5 mg daily under close medical supervision. The dose can be increased to 2.5

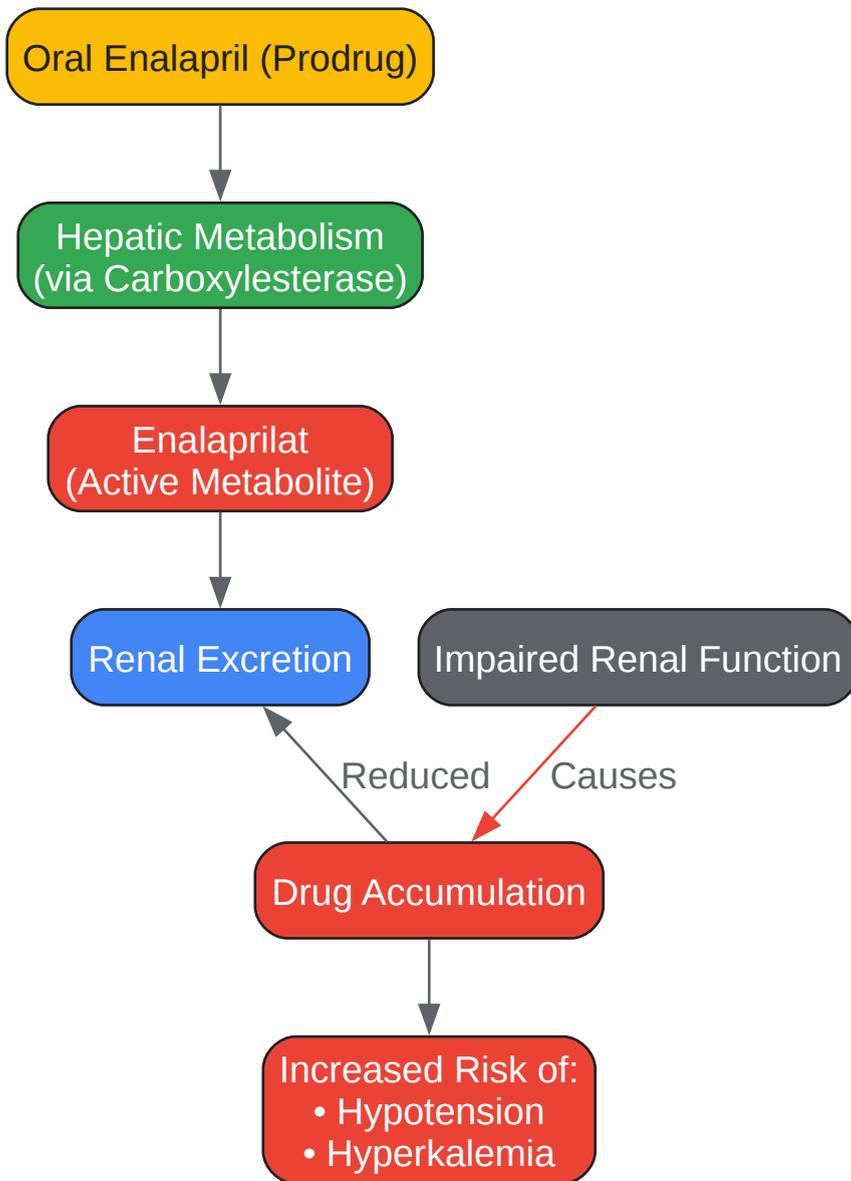
mg twice daily, then to 5 mg twice daily, if tolerated. Dosage adjustments should typically be made at intervals of four days or more [1].

Pharmacological Basis for Renal Dosing

The need for dose adjustment in renal impairment is rooted in the pharmacokinetics of **enalapril**.

- **Metabolism and Excretion:** **Enalapril** is a prodrug hydrolyzed in the liver to its active metabolite, **enalaprilat** [4]. **Enalaprilat** is primarily eliminated by the kidneys, with over 90% of a dose excreted unchanged in the urine [6].
- **Risk of Accumulation:** In patients with severe renal impairment ($\text{CrCL} \leq 30 \text{ mL/min}$), the clearance of **enalaprilat** is reduced, leading to significantly increased plasma concentrations and a risk of accumulation [4] [7]. This increases the potential for adverse effects like hypotension and hyperkalemia [1].
- **Effective Half-Life:** The effective half-life of **enalaprilat** is approximately 11 hours, which prolongs with worsening renal function [6].

The diagram below illustrates the metabolic pathway and the impact of renal impairment.



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Research Monitoring & Contraindications

Essential Monitoring Parameters Consistent monitoring is critical for assessing both efficacy and safety in a research or clinical setting [1] [4]:

- **Cardiovascular:** Blood pressure, especially after the initial dose and following any dose adjustment.
- **Renal Function:** Serum creatinine and Blood Urea Nitrogen (BUN).
- **Metabolic:** Serum potassium levels.

- **Hematologic** (in at-risk populations): White blood cell counts in patients with collagen vascular disease or renal impairment.

Critical Contraindications & Major Drug Interactions Researchers should be aware of absolute contraindications and significant interactions [1] [5] [2]:

- **Contraindications:**
 - Concomitant use with **aliskiren** in patients with diabetes.
 - Concomitant use with **sacubitril/valsartan** (must not be administered within 36 hours of each other).
 - History of angioedema related to previous ACE inhibitor therapy.
 - Pregnancy in the second and third trimesters.
- **Major Interactions:**
 - **Diuretics:** Concurrent use increases the risk of symptomatic hypotension. Discontinuing the diuretic for 2-3 days before initiating **enalapril** is recommended [1] [4].
 - **Potassium supplements & potassium-sparing diuretics:** Increase the risk of hyperkalemia.
 - **Nonsteroidal anti-inflammatory drugs (NSAIDs):** May diminish the antihypertensive effect and increase the risk of renal impairment [2].

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